1-Bromo-3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzene
Overview
Description
1-Bromo-3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H5BrF6O. This compound is characterized by the presence of bromine, trifluoroethoxy, and trifluoromethyl groups attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has substituents amenable to further functionalization.
Trifluoroethoxylation: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol (CF3CH2OH) in the presence of a base like potassium carbonate (K2CO3).
Trifluoromethylation: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
1-Bromo-3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Bromo-4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)benzene: Positional isomer with different substitution pattern, affecting its chemical behavior.
1-Bromo-3-(trifluoromethyl)benzene: Lacks the trifluoroethoxy group, leading to different applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for various applications.
Properties
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-6-1-5(9(14,15)16)2-7(3-6)17-4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWLMIKRAWSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174149 | |
Record name | Benzene, 1-bromo-3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-34-0 | |
Record name | Benzene, 1-bromo-3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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